1-Benzoyl-4-methylpiperidine
Description
Structure
3D Structure
Properties
CAS No. |
5470-88-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
BAXKIBHBAJDALN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for the Chemical Synthesis of 1 Benzoyl 4 Methylpiperidine and Its Structural Analogs
Established Synthetic Pathways for the Benzoylpiperidine Fragment
The construction of the benzoylpiperidine core can be achieved through several reliable and well-established synthetic methodologies. These pathways offer versatility, allowing for the introduction of various substituents on both the piperidine (B6355638) and benzoyl moieties.
Amide condensation represents a common and mild method for forming the amide bond in benzoylpiperidines. This approach typically involves the reaction of a piperidine derivative with a benzoic acid derivative in the presence of a coupling agent. unipi.it Common condensing agents include carbodiimides like DCC, EDCl, and DIC, as well as uronium salts such as HATU, HBTU, and PyBOP. unipi.it
For instance, the synthesis of various benzoylpiperidine derivatives has been successfully achieved through amide condensation between a piperidine-containing amine and a corresponding substituted benzoic acid. unipi.it The reaction is often carried out in a suitable solvent like dry N,N-dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA). unipi.it This method is widely applicable and allows for the preparation of a diverse library of compounds by varying the substitution pattern on the benzoic acid. unipi.it
A classic example of this type of reaction is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of an aqueous base. masterorganicchemistry.com This robust method has been utilized for the efficient synthesis of N-benzoylpiperidine.
| Coupling Agent | Description |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
The Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones and can be adapted for the preparation of benzoylpiperidines. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comwikipedia.org
In the context of benzoylpiperidine synthesis, a common strategy involves the N-protection of a piperidine-4-carboxylic acid derivative, such as isonipecotic acid, followed by conversion to the corresponding acyl chloride. nih.gov This acyl chloride is then subjected to a Friedel-Crafts reaction with an appropriate aromatic system (e.g., benzene (B151609) or a substituted benzene derivative) in the presence of a Lewis acid. nih.govgoogle.com For example, N-acetyl-4-benzoylpiperidine can be generated by reacting N-acetyl piperidine carboxylic acid chloride with benzene using aluminum trichloride. google.com This approach allows for the direct installation of the benzoyl group onto the piperidine ring at the 4-position. nih.gov
The Weinreb–Nahm ketone synthesis provides a reliable method for preparing ketones and is particularly advantageous as it prevents the common issue of over-addition seen with other organometallic reactions. wikipedia.orgmychemblog.com This methodology involves the reaction of a Weinreb–Nahm amide (an N-methoxy-N-methyl amide) with an organometallic reagent, such as a Grignard or organolithium reagent, to form a stable tetrahedral intermediate that yields a ketone upon workup. wikipedia.org
For the synthesis of the benzoylpiperidine fragment, a piperidine-4-carboxamide derivative, specifically a Weinreb amide like tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is often utilized. mdpi.com This Weinreb amide can be prepared from isonipecotic acid and subsequently reacted with an aromatic organometallic reagent (e.g., a phenyl Grignard or phenyllithium (B1222949) reagent) to furnish the desired benzoylpiperidine derivative. mdpi.com The versatility of this method is highlighted by its tolerance for a wide array of functional groups. wikipedia.org
Friedel-Crafts Acylation Approaches
Targeted Synthesis of 1-Benzoyl-4-methylpiperidine
The direct synthesis of the specific compound this compound is most commonly achieved through the acylation of 4-methylpiperidine (B120128).
The acylation of 4-methylpiperidine with benzoyl chloride is a direct and efficient method for the synthesis of this compound. nih.gov This reaction is a type of nucleophilic acyl substitution where the secondary amine of 4-methylpiperidine attacks the electrophilic carbonyl carbon of benzoyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) or diisopropylethylamine (DIPEA), and the reaction is often performed in an inert solvent such as dichloromethane (B109758) (DCM). unipi.itjst.go.jp The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also accelerate the reaction. nih.gov This straightforward procedure provides a high yield of the desired product. jst.go.jp
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Methylpiperidine | Benzoyl Chloride | DIPEA, DMAP | DCM | This compound |
Preparation of Diverse Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships in medicinal chemistry. These derivatives can be prepared by utilizing substituted starting materials in the synthetic schemes described above.
For instance, by employing substituted benzoyl chlorides in the acylation of 4-methylpiperidine, a variety of analogs with different functional groups on the benzoyl ring can be obtained. researchgate.net Similarly, starting with substituted 4-methylpiperidine derivatives would allow for modifications at other positions on the piperidine ring.
Furthermore, multi-step synthetic sequences can be employed to introduce diversity. For example, a key intermediate can be synthesized and then subjected to various functionalization reactions. This approach has been used to prepare a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine. researchgate.netafasci.com These routes often involve steps like N-alkylation, reduction of the nitrile group, and subsequent acylation to introduce the desired benzoyl moiety. afasci.com The synthesis of aminoethyl-substituted piperidine derivatives also demonstrates the creation of diverse scaffolds through multi-step pathways involving conjugate additions and homologations. d-nb.info
Functionalization on the Piperidine Nitrogen
The most direct and widely employed strategy for the synthesis of this compound involves the acylation of 4-methylpiperidine. This reaction is typically achieved by treating 4-methylpiperidine with benzoyl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM). nih.gov This method is efficient and provides the target compound in good yield.
A common alternative involves the N-alkylation of a pre-formed benzoylpiperidine derivative. This is particularly useful when introducing more complex substituents on the piperidine nitrogen. For instance, commercially available 4-benzoylpiperidine can be reacted with various alkyl halides or tosylates to introduce diverse functionalities. nih.gov
Furthermore, functionalization can be achieved through reductive amination. This involves reacting a ketone or aldehyde with the piperidine nitrogen in the presence of a reducing agent. This method is valuable for creating a diverse library of analogs with varied substituents on the nitrogen atom. researchgate.net
Modifications on the Benzoyl Moiety
Modifications on the benzoyl ring are crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. A primary method for achieving this is through the use of substituted benzoyl chlorides in the initial acylation step with 4-methylpiperidine. For example, reacting 4-methylpiperidine with 4-methoxybenzoyl chloride or 2-chlorobenzoyl chloride yields the corresponding substituted this compound analogs. nii.ac.jpacs.org
Another powerful technique is the Friedel-Crafts acylation. In this approach, a substituted benzene derivative can be reacted with 4-methylpiperidine-1-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. unipi.it This allows for the introduction of the 4-methylpiperidine moiety onto a pre-functionalized aromatic ring.
Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, offer a versatile platform for modifying the benzoyl group. nih.gov A halogenated this compound, for instance, can be coupled with various boronic acids or amines to introduce a wide range of substituents at specific positions on the benzoyl ring. This strategy is particularly valuable in the later stages of a synthetic sequence to build molecular complexity. unipi.it
Stereoselective Synthetic Approaches to Chiral Analogs
The introduction of chirality into the this compound scaffold is of significant interest as stereoisomers often exhibit different pharmacological profiles. Asymmetric synthesis of chiral piperidine derivatives can be achieved through several methods. mdpi.com
One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of subsequent reactions, after which the auxiliary is removed. Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation of a corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursor. mdpi.com Rhodium and ruthenium complexes are often employed as catalysts in these transformations.
Enantioselective alkylation of a piperidine precursor is another viable method. This can be achieved using a chiral base or a chiral phase-transfer catalyst to introduce the methyl group at the 4-position in a stereocontrolled manner. Furthermore, resolution of a racemic mixture of 4-methylpiperidine or a derivative can be performed using a chiral acid to separate the enantiomers before proceeding with the benzoylation step. researchgate.net
Optimized and Scalable Processes for Academic and Pre-clinical Synthesis
The development of optimized and scalable synthetic routes is essential for producing sufficient quantities of this compound and its analogs for academic research and pre-clinical studies. Key considerations include cost-effectiveness, safety, and efficiency.
For the acylation of 4-methylpiperidine, process optimization may involve screening different bases, solvents, and reaction temperatures to maximize yield and minimize side products. rsc.org The use of flow chemistry has been explored for similar reactions, which can offer improved safety and scalability compared to traditional batch processes. vulcanchem.com
In multi-step syntheses of more complex analogs, telescoping reactions, where multiple steps are performed in a single pot without isolation of intermediates, can significantly improve efficiency and reduce waste. nih.gov For large-scale production, purification methods such as crystallization are often preferred over chromatographic techniques due to their lower cost and higher throughput.
The choice of starting materials and reagents is also critical for scalability. Utilizing readily available and inexpensive precursors is a key aspect of developing a cost-effective synthesis. nih.gov For instance, the synthesis of 1-benzoylpiperidine (B189436) has been reported on a large scale starting from pyridine. orgsyn.org Process safety is another paramount concern, and replacing hazardous reagents or solvents with safer alternatives is a common goal in process development. For example, replacing dimethylformamide (DMF) with a greener solvent like cyclopentyl methyl ether (CPME) has been reported for similar syntheses. vulcanchem.com
Advanced Structure Activity Relationship Sar Investigations of 1 Benzoyl 4 Methylpiperidine and Its Derivatives
Positional and Substituent Effects on Biological Activity
The biological profile of 1-benzoyl-4-methylpiperidine derivatives can be finely tuned by strategic placement of substituents on both the piperidine (B6355638) and benzoyl rings. These modifications alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with target receptors.
The position of a methyl group on the piperidine ring is a critical determinant of binding affinity and selectivity. Studies on various N-substituted piperidines reveal that methylation can either enhance or diminish activity depending on the target receptor and the substitution site.
In the context of sigma (σ) receptor ligands, where the piperidine moiety is a key pharmacophoric element, methyl substitution has been used as a probe to explore receptor topography. nih.gov Research on N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines demonstrated that a 4-methyl substitution yields highly potent ligands. nih.gov For instance, the 4-methyl derivative in one series was identified as the most potent σ1 ligand with a Kᵢ value of 0.030 nM and a favorable selectivity profile over the σ2 receptor. nih.gov This suggests that the 4-position of the piperidine ring resides in a region of the receptor's binding pocket where a small alkyl group is well-tolerated or makes favorable hydrophobic contacts.
Similarly, in the field of monoamine oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring was found to be crucial for high MAO-B inhibitory activity. acs.orgnih.gov One of the most potent derivatives in a series of piperine (B192125) analogs featured a 4-methyl-substituted piperidine ring, which exhibited high inhibitory activity and selectivity for MAO-B. nih.gov In contrast, studies on fentanyl analogs, a class of opioid analgesics, have shown that while 3-methyl substitution can be beneficial, groups larger than methyl at this position tend to reduce analgesic potency, highlighting the steric constraints of the opioid receptor binding site. nih.gov The presence of methyl groups on the piperidine ring of 4-(3-hydroxyphenyl)piperidines has also been shown to increase potency for opioid receptor antagonism compared to unsubstituted analogs. acs.org
| Compound Series/Scaffold | Methyl Position | Target Receptor/Enzyme | Observed Effect on Activity | Reference |
| N-[ω-(6-methoxynaphthalen-1-yl)propyl]piperidines | 4-methyl | Sigma-1 (σ₁) | Most potent ligand in the series (Kᵢ = 0.030 nM). | nih.gov |
| Piperine Derivatives | 4-methyl | MAO-B | High inhibitory activity and selectivity. | nih.gov |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | 3-methyl & 4-methyl | Opioid Receptors | Presence of both methyl groups increases antagonist potency relative to unsubstituted analogs. | acs.org |
| Fentanyl Analogs | 3-methyl | Opioid Receptors | Potency is maintained; larger alkyl groups decrease potency. | nih.gov |
Modifying the benzoyl ring of the this compound scaffold is a common strategy to modulate receptor affinity and selectivity. The electronic nature and position of substituents can dictate the binding interactions with the target protein.
A comprehensive review of the benzoylpiperidine fragment highlights its importance in ligands targeting serotoninergic (5-HT) and dopaminergic (D₂) receptors. mdpi.comnih.gov The 4-(p-fluorobenzoyl)piperidine moiety is a recurrent feature in many potent ligands. mdpi.com For example, in a series of compounds developed as mixed 5-HT₁ₐ/5-HT₂ₐ ligands, derivatives containing the 4-fluorobenzoyl group were identified as potent and selective 5-HT₂ₐ ligands, with IC₅₀ values as low as 1.1 nM. nih.gov
The introduction of different substituents on the benzoyl ring leads to varied pharmacological profiles. Studies on piperidine-4-carboxamide derivatives showed that introducing 3,5-dinitro groups on the benzoyl ring resulted in moderate antifungal activity, while a 3,4,5-trimethoxybenzoyl substitution yielded a compound with a good analgesic profile. researchgate.net In another study on 4-(4'-bromophenyl)-4-piperidinol derivatives, a nitro group at the meta-position of a phenacyl substituent (structurally related to the benzoyl group) was found to be optimal for analgesic activity, whereas dimethoxy groups at the ortho and para positions conferred potent antiplatelet effects. researchgate.net This illustrates that both the electronic properties (electron-withdrawing nitro vs. electron-donating methoxy) and the substitution pattern are key to defining the biological outcome.
| Core Scaffold | Benzoyl Ring Substituent(s) | Target(s) | Biological Activity/Potency (IC₅₀ or Kᵢ) | Reference |
| 4-(p-fluorobenzoyl)piperidine derivative | 4-Fluoro | 5-HT₂ₐ Receptor | IC₅₀ = 1.1 nM | nih.gov |
| 4-(p-fluorobenzoyl)piperidine derivative | 4-Fluoro | 5-HT₂ₐ and D₂ Receptors | IC₅₀ = 6.0 nM (5-HT₂ₐ), 12 nM (D₂) | nih.gov |
| 1-(Benzoyl)piperidine-4-carboxamide | 3,5-Dinitro | Fungi | Moderate antifungal activity | researchgate.net |
| 1-(Benzoyl)piperidine-4-carboxamide | 3,4,5-Trimethoxy | Pain pathways | Good analgesic profile | researchgate.net |
| 4-(4'-bromophenyl)-4-piperidinol derivative | 3-Nitro (on phenacyl group) | Opioid Receptor (docking) | Most active analgesic in the series | researchgate.net |
| 4-(4'-bromophenyl)-4-piperidinol derivative | 2,4-Dimethoxy (on phenacyl group) | Platelet Aggregating Factor (PAF) | IC₅₀ = 0.06 mM against PAF-induced aggregation | researchgate.net |
Impact of Methyl Substitution on the Piperidine Ring
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. Conformational analysis of this compound derivatives provides insight into the spatial arrangement of key functional groups, which must be optimal to fit within the receptor's binding site. numberanalytics.com
Similar to cyclohexane, the piperidine ring preferentially adopts a low-energy chair conformation. wikipedia.org In N-substituted piperidines, such as N-benzoylpiperidine, the substituents on the nitrogen and around the ring influence the conformational equilibrium. For an N-acylpiperidine, rotation around the N-CO amide bond is restricted, giving it partial double-bond character. researchgate.net This can lead to the existence of distinct E/Z rotamers.
The stability of the chair conformation is significant for biological activity as it positions the substituents in defined axial or equatorial orientations. For many ligands, an equatorial orientation of a large substituent at the 4-position is favored to minimize steric hindrance. However, studies on N-acylpiperidines with a substituent at the 2-position have shown that a twist-boat conformation can become energetically accessible or even favored over a chair conformation with an equatorial substituent, a phenomenon influenced by allylic strain. acs.org While the chair conformation is generally the most stable ground state, the ability to adopt slightly higher energy conformations like a twist-boat could be relevant for the binding process to some receptors, allowing the ligand to adapt its shape to the specific topology of the binding pocket.
Molecular Modeling and Pharmacophore Generation in SAR Studies
Computational techniques such as molecular modeling and pharmacophore generation are indispensable tools for understanding the SAR of this compound derivatives. These methods provide a rational basis for ligand design by identifying the key molecular features required for binding and activity.
Molecular docking and dynamics simulations allow for the generation of hypothetical binding poses of ligands within a receptor's active site, revealing crucial intermolecular interactions. researchgate.net For piperidine-based ligands targeting enzymes like acetylcholinesterase (AChE) or receptors like the sigma-1 (σ₁) receptor, several common interaction patterns have been identified. researchgate.netmdpi.com
A typical pharmacophore model for a piperidine-based ligand often includes:
A basic nitrogen atom: The piperidine nitrogen is usually protonated at physiological pH and forms a key ionic interaction or hydrogen bond with an acidic residue in the binding site (e.g., Asp or Glu). nih.gov
A hydrophobic region: The piperidine ring itself, along with the methyl group at the C4-position, contributes to hydrophobic interactions within a lipophilic pocket of the receptor. researchgate.net Molecular dynamics simulations of σ₁ receptor ligands have identified interactions with lipophilic residues such as Leu105, Leu182, and Tyr206. researchgate.net
A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group is a critical hydrogen bond acceptor, often interacting with donor residues in the active site. mdpi.comunimi.it
An aromatic feature: The benzoyl ring typically engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. mdpi.com
By analyzing these interactions, researchers can rationalize the observed SAR. For instance, the enhanced potency of 4-fluoro-substituted benzoyl derivatives can be explained by favorable interactions of the fluorine atom within the binding site. mdpi.com Similarly, the negative impact of bulky substituents at certain positions can be attributed to steric clashes predicted by docking models. nih.gov These computational insights guide the design of new analogs with improved affinity and selectivity. acs.org
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a pivotal 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to understand the relationship between the structural properties of a series of molecules and their biological activities. This method calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields to their biological potencies using statistical methods like Partial Least Squares (PLS). The resulting contour maps visualize regions where modifications to the molecular structure are predicted to enhance or diminish activity.
While specific CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, broader 3D-QSAR studies on related 4-aroylpiperidine derivatives provide valuable insights into the structural requirements for activity. For instance, QSAR studies on a series of 4-aroylpiperidines as sigma-1 receptor ligands have revealed that binding affinity is significantly driven by hydrophobic interactions. researchgate.net
In a typical CoMFA study, a training set of molecules is aligned based on a common scaffold. For this compound derivatives, alignment would likely be based on the benzoylpiperidine core. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated for each molecule at each grid point using a probe atom.
The general statistical outputs from such an analysis on a series of related compounds often include:
q² (cross-validated correlation coefficient): This value indicates the predictive ability of the model. A q² > 0.5 is generally considered indicative of a good predictive model.
r² (non-cross-validated correlation coefficient): This value indicates the goodness of fit of the model to the training set data.
Field Contributions: The analysis delineates the relative contributions of the steric and electrostatic fields to the model.
For example, a hypothetical CoMFA model for a series of this compound analogs might yield the statistical results shown in the table below.
| Statistical Parameter | Value | Description |
| q² | 0.65 | Good predictive ability |
| r² | 0.92 | Excellent correlation for the training set |
| Optimal Components | 5 | Number of principal components used in the PLS model |
| Steric Field Contribution | 60% | Indicates a greater dependence of activity on the shape and size of the substituents |
| Electrostatic Field Contribution | 40% | Indicates a moderate dependence of activity on the electronic nature of the substituents |
The contour maps generated from such a study would highlight key pharmacophoric features. Green contours would indicate regions where bulky substituents are favored, suggesting that increasing steric bulk in these areas could enhance biological activity. Conversely, yellow contours would mark regions where steric bulk is detrimental. Blue contours would signify areas where electropositive groups are preferred, while red contours would indicate a preference for electronegative groups. These visual guides are instrumental for the rational design of new, more potent derivatives.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacodynamic and pharmacokinetic properties without losing the desired biological activity. This involves substituting a part of the molecule with a chemically different group that retains similar physical or chemical properties (e.g., size, shape, electronic distribution). For the this compound scaffold, bioisosteric replacements can be considered for the benzoyl group, the piperidine ring, and the 4-methyl substituent.
Replacements for the Benzoyl Group:
The benzoyl group is a common pharmacophore, but it can be susceptible to metabolic degradation. Several groups have been investigated as its bioisosteres to enhance properties like metabolic stability and solubility.
Functionalized Oxetanes: 3-Aryl oxetanes have been proposed as valuable bioisosteres for benzoyl groups. nih.govacs.org This replacement can fine-tune physicochemical properties and is a strategy to circumvent the synthetic challenges associated with other replacements. nih.govacs.org
Bicyclo[1.1.1]pentanes (BCPs): BCPs are recognized as effective bioisosteres for para-substituted benzene (B151609) rings. acs.org Replacing the phenyl ring of the benzoyl group with a BCP core can lead to compounds with improved solubility, better metabolic stability, and enhanced membrane permeability, a concept often termed "escaping from flatland" in drug design. acs.org
Benzisoxazole: The benzisoxazole group has been successfully used as a bioisostere for the benzoyl moiety in the development of neuroleptic agents derived from 4-benzoylpiperidine structures. ufrj.brresearchgate.net
Replacements for the Piperidine Scaffold:
The piperidine ring is a prevalent structure in many approved drugs. However, modifying this core can lead to improved properties or novel intellectual property.
Azaspiro[3.3]heptanes: Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been developed as bioisosteres for the piperidine ring. enamine.netresearchgate.netresearchgate.net These spirocyclic systems can offer improved metabolic stability and similar or reduced lipophilicity compared to the parent piperidine. researchgate.net For example, replacing a piperidine ring with 1-azaspiro[3.3]heptane in a drug analog resulted in a decrease in the calculated logP and an increase in metabolic stability. researchgate.net
Dewar Pyridines: 4H-Dewar pyridines are proposed as rigid, programmable isosteres of piperidines. chemrxiv.org They offer precise control over the spatial orientation of substituents, which can be crucial for optimizing binding affinity. chemrxiv.org
The following table summarizes some potential bioisosteric replacements for different parts of the this compound scaffold and the typical rationale for their use.
| Original Group | Bioisosteric Replacement | Rationale/Potential Advantages |
| Benzoyl (Phenyl ring) | Bicyclo[1.1.1]pentane (BCP) | Improved solubility, metabolic stability, and membrane permeability. acs.org |
| Benzoyl (Phenyl ring) | 3-Aryl Oxetane | Fine-tuning of physicochemical properties. nih.govacs.org |
| Benzoyl (Carbonyl) | Benzisoxazole | Mimics electronic and steric properties. ufrj.brresearchgate.net |
| Piperidine Ring | 1-Azaspiro[3.3]heptane | Improved metabolic stability, similar basicity, and lipophilicity. researchgate.netresearchgate.net |
| Piperidine Ring | 2-Azaspiro[3.3]heptane | Improved solubility and reduced metabolic degradation. enamine.netresearchgate.net |
| Piperidine Ring | 4H-Dewar Pyridine (B92270) | Rigid scaffold with precise control of substituent vectors. chemrxiv.org |
Pharmacological and Biological Activities of 1 Benzoyl 4 Methylpiperidine Derivatives Excluding Clinical Human Trial Data
Modulation of Cholinergic System Targets
The cholinergic system, integral to processes like learning and memory, is a primary focus for therapeutic intervention, particularly in neurodegenerative diseases. The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key regulators of this system by hydrolyzing the neurotransmitter acetylcholine (B1216132).
Derivatives of 1-benzoyl-4-methylpiperidine have been developed as potent inhibitors of acetylcholinesterase. A notable example is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-AChE inhibitor with an IC50 value of 5.7 nM. nih.govconsensus.appresearchgate.net This compound emerged from structure-activity relationship (SAR) studies that began with flexible piperidine (B6355638) derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and progressed to more rigid and potent analogues. nih.govconsensus.appresearchgate.netebi.ac.uk The research demonstrated that replacing the 2-isoindoline moiety in an intermediate compound with an indanone moiety could be achieved without a significant loss of potency. nih.govconsensus.appresearchgate.net
The high potency of these derivatives is accompanied by significant selectivity. Specifically, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrated a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase (BChE). nih.govconsensus.appresearchgate.net This level of selectivity is a critical attribute for potential therapeutic agents, aiming to minimize off-target effects. Donepezil, a well-known AChE inhibitor, also exhibits high selectivity for AChE over BChE. researchgate.netuniv.kiev.ua
Table 1: AChE Inhibitory Activity of a Key Piperidine Derivative
| Compound Name | Target | IC50 (nM) | Selectivity (AChE vs. BChE) |
|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nih.govresearchgate.net | 1250-fold nih.govresearchgate.net |
While AChE is the primary enzyme for acetylcholine hydrolysis in a healthy brain, BChE also plays a role and its activity increases in certain neurodegenerative conditions. univ.kiev.uanih.gov Therefore, the interaction of cholinesterase inhibitors with BChE is an important consideration. For many potent AChE inhibitors derived from the piperidine scaffold, the affinity for BChE is substantially lower. As noted, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is 1250 times more selective for AChE than BChE. nih.govconsensus.appresearchgate.net
However, modifications to the piperidine structure can modulate this selectivity. Studies on related 1,3-disubstituted piperidines have shown them to be more potent inhibitors of human BChE (hBChE) compared to their 1,4-disubstituted counterparts. nih.gov For instance, a series of N-substituted sulfonamides based on a piperidine core showed varying levels of inhibition for both enzymes, with some compounds demonstrating IC50 values for hBChE in the low micromolar to nanomolar range. nih.gov One such derivative, compound 45 in a specific study, was identified as the most potent hBChE inhibitor within its class, with an IC50 of 0.0086 μM. nih.gov This highlights the tunability of the piperidine scaffold to target either AChE or BChE with varying degrees of potency and selectivity.
Table 2: BChE Inhibitory Activity of Selected Piperidine and Pyrrolidine (B122466) Derivatives
| Compound Class | Representative Compound | Target | IC50 (µM) |
|---|---|---|---|
| Class II Pyrrolidine Derivative | Compound 45 | hBChE | 0.0086 nih.gov |
| Class II Pyrrolidine Derivative | Compound 45 | hAChE | 7.73 nih.gov |
Acetylcholinesterase (AChE) Inhibitory Potency and Selectivity
G-Protein Coupled Receptor (GPCR) Ligand Development
The 1-benzoylpiperidine (B189436) fragment is a key pharmacophore for ligands targeting various GPCRs, particularly serotoninergic and dopaminergic receptors, which are implicated in numerous neuropsychiatric disorders. mdpi.com
The serotoninergic system, with its diverse receptor subtypes, is a major area of investigation for benzoylpiperidine derivatives. mdpi.com The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is recognized as crucial for anchoring ligands to the 5-HT2A receptor. mdpi.com
5-HT2A Receptors: Several derivatives show high affinity and selectivity for 5-HT2A receptors. Compounds 31 and 33 were identified as potent and selective 5-HT2A ligands with IC50 values of 1.1 nM and 2.4 nM, respectively. mdpi.com Another derivative, a 1-tetralol compound (52), displayed a pKi of 8.35 for 5-HT2A receptors, and functional assays confirmed it acts as a competitive neutral antagonist. mdpi.com
5-HT1A Receptors: Some derivatives exhibit affinity for 5-HT1A receptors, often in a mixed-ligand profile. Compound 31, a potent 5-HT2A ligand, also binds to 5-HT1A receptors with an IC50 of 68 nM. mdpi.com Compound 30 was found to be a mixed 5-HT1A/5-HT2A ligand with similar affinities for both receptors (IC50 values of 88 nM and 74 nM, respectively). mdpi.com
5-HT7 Receptors: The 5-HT7 receptor is another target for this class of compounds. nih.gov Research has yielded potent 5-HT7 ligands from benzoylpiperidine structures. Compounds 63 and 64 both showed very high affinity for 5-HT7 receptors, with Ki values of 2 nM. mdpi.com Functional studies revealed that compound 63 acts as a partial antagonist, while compound 64 is a full antagonist at the 5-HT7 receptor. mdpi.com Both of these compounds also proved to be potent and full antagonists at the 5-HT2A receptor. mdpi.com
Table 3: Affinity and Activity of Benzoylpiperidine Derivatives at Serotonin (B10506) Receptors
| Compound | Target Receptor | Affinity (IC50 or Ki) | Functional Activity |
|---|---|---|---|
| Compound 31 | 5-HT2A | IC50 = 1.1 nM mdpi.com | Ligand |
| Compound 31 | 5-HT1A | IC50 = 68 nM mdpi.com | Ligand |
| Compound 33 | 5-HT2A | IC50 = 2.4 nM mdpi.com | Ligand |
| Compound 63 | 5-HT7 | Ki = 2 nM mdpi.com | Partial Antagonist |
| Compound 64 | 5-HT7 | Ki = 2 nM mdpi.com | Full Antagonist |
| Compound 63 | 5-HT2A | Ki = 4 nM mdpi.com | Full Antagonist |
| Compound 64 | 5-HT2A | Ki = 27 nM mdpi.com | Full Antagonist |
Dopamine (B1211576) receptors are critical targets for antipsychotic medications, and benzoylpiperidine derivatives have been explored for their affinity to these receptors, often in conjunction with serotoninergic activity. mdpi.com The dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. chemrxiv.org
One derivative, compound 35, characterized by a 4-(p-fluorobenzoyl)piperidine moiety, demonstrated notable affinity for D1, D2, and D4 receptors. mdpi.com Compound 32 was developed as a mixed ligand for 5-HT2A and D2 receptors, showing IC50 values of 6.0 nM and 12 nM, respectively. mdpi.com Furthermore, the 1-tetralol derivative (52), which has high 5-HT2A affinity, also showed a moderate affinity for D2 receptors (pKi = 6.19). mdpi.com This dual-receptor profile is often sought in the development of atypical antipsychotics.
Table 4: Affinity of Benzoylpiperidine Derivatives at Dopamine Receptors
| Compound | Target Receptor | Affinity (IC50 or pKi) |
|---|---|---|
| Compound 32 | D2 | IC50 = 12 nM mdpi.com |
| Compound 35 | D1, D2, D4 | Notable Affinity mdpi.com |
| Compound 52 | D2 | pKi = 6.19 mdpi.com |
Initially misclassified as an opioid receptor, the sigma-1 (σ1) receptor is a unique membrane protein involved in various cellular functions and is a target for neuropsychiatric drug development. nih.gov A significant number of benzylpiperidine derivatives show remarkable affinity for sigma receptors. d-nb.info
Spipethiane, a spirocyclic compound that contains the core elements of a benzylpiperidine, is a highly potent and selective ligand for σ1 receptors, with a Ki of 0.5 nM and high selectivity over the σ2 subtype. d-nb.info Research into 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines found that replacing a spirofusion with a carbonyl or hydroxymethylene group can preserve high affinity and selectivity for σ1 receptors. d-nb.info For example, modifying the lead compound by replacing a sulfur atom with a carbonyl group and making other substitutions led to novel and potent sigma-1 receptor ligands. d-nb.info Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that binding to the sigma-1 receptor is largely driven by hydrophobic interactions. d-nb.info
Table 5: Sigma-1 Receptor Affinity of a Related Piperidine Derivative
| Compound Name | Target | Affinity (Ki) | Selectivity (σ1 vs σ2) |
|---|---|---|---|
| Spipethiane | σ1 | 0.5 nM d-nb.info | High (Ki σ2 = 416 nM) d-nb.info |
Modulation of Other Neurotransmitter Systems and Ion Channels
Kappa-Opioid Receptor (KOR) Agonism
The kappa-opioid receptor (KOR) is a promising therapeutic target for various conditions, including pain, pruritus, and substance abuse disorders. nih.gov Activation of KOR can produce significant analgesia without the severe adverse effects associated with mu-opioid receptor (MOR) agonists, such as addiction and respiratory depression. nih.govjst.go.jp However, the clinical utility of KOR agonists has been limited by side effects like dysphoria and sedation. nih.gov
Research into this compound derivatives has explored their potential as KOR agonists. For instance, studies on matrine (B1676216) alkaloids led to the design and synthesis of piperidine derivatives to investigate the structure-activity relationship for KOR agonistic activity. jst.go.jp One such derivative, a trans-configured 3-Bn analogue, demonstrated antinociceptive effects through KOR, exhibiting higher activity than the parent compound. jst.go.jp Further investigation into the spatial relationship between the amide and amine groups of model compounds aimed to optimize their agonistic activity. jst.go.jp
A specific KOR agonist, BRL 52537 hydrochloride [(+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine], has shown neuroprotective effects in animal models of focal cerebral ischemia. nih.gov Treatment with this compound significantly reduced infarct volume in both the cortex and caudoputamen of rats. nih.gov This neuroprotection is thought to be mediated, at least in part, by the attenuation of ischemia-evoked nitric oxide production. nih.gov
The development of KOR agonists remains an active area of research, with efforts focused on creating G-protein–biased ligands, mixed opioid agonists, and peripherally restricted ligands to minimize undesirable central nervous system effects. nih.gov
Neuronal T-type Ca2+ Channel Inhibition
Neuronal T-type calcium channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are implicated in the pathophysiology of various neurological and psychiatric disorders, including epilepsy and neuropathic pain. researchgate.netgoogle.com Dysregulation of these low-voltage-activated channels can lead to neuronal hyperexcitability. researchgate.netafasci.com Consequently, inhibitors of T-type calcium channels are of significant therapeutic interest.
A series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines, derived from 4-cyanopiperidine, have been synthesized and evaluated for their activity against T-type calcium channels. researchgate.netafasci.com These efforts were inspired by known piperidine inhibitors like ML218 and Z944. afasci.com One promising molecule from this series, containing a pyrrolylcarbonylmethylaminomethyl group at the C4 position and an N-phenylacetamide at the N-1 position, demonstrated strong inhibition of the Cav3.2 channel. afasci.com This compound also showed analgesic effects in a rat model of spared nerve injury and significant seizure-inhibitory activity in a pentylenetetrazole (PTZ)-induced seizure mouse model. researchgate.netafasci.com
Further optimization of 1,4-substituted piperidine amides led to the discovery of a 3-axial fluoropiperidine derivative with a significantly improved selectivity profile and potent T-type calcium channel antagonism. nih.gov This compound exhibited robust efficacy in rodent models of absence epilepsy, essential tremor, and Parkinson's disease, with a wide margin between its central nervous system effects and peripheral cardiovascular effects. nih.gov
| Compound Type | Key Structural Features | Biological Activity | Reference |
| 1,4-disubstituted piperidine | Pyrrolylcarbonylmethylaminomethyl at C4, N-phenylacetamide at N-1 | Strong inhibition of Cav3.2 channel, analgesic, and anticonvulsant effects. | afasci.com |
| 3-axial fluoropiperidine | 1,4-substituted piperidine amide with 3-axial fluorine | Potent and selective T-type calcium channel antagonist. | nih.gov |
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unipi.itunipi.it Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer. acs.orgnih.gov While many early MAGL inhibitors were irreversible, this often led to side effects such as cross-tolerance to CB1 agonists. unipi.itunipi.it This has spurred the development of reversible MAGL inhibitors.
A virtual screening study identified (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone as a promising lead for a reversible MAGL inhibitor. unipi.it Structural optimization of this benzoylpiperidine class led to the identification of highly potent and selective reversible MAGL inhibitors. nih.govnih.gov For example, one optimized compound demonstrated an IC50 of 80 nM and showed promising antiproliferative activity in various cancer cell lines. nih.gov Another study expanded on this class, leading to compounds that inhibited cell growth in cancer organoids from ovarian cancer patients and in primary pancreatic ductal adenocarcinoma cells. nih.gov
A new class of benzylpiperidine-based MAGL inhibitors has also been developed, with one compound showing potent, reversible, and selective inhibition of MAGL. acs.org This particular inhibitor also exhibited antiproliferative activity against pancreatic ductal adenocarcinoma cancer cells. acs.org
| Compound Class | Key Features | Biological Activity | Reference |
| Benzoylpiperidine | Reversible inhibition mechanism. | Potent and selective MAGL inhibition, antiproliferative activity. | unipi.itnih.govnih.gov |
| Benzylpiperidine | Reversible and selective inhibition. | Potent MAGL inhibition, antiproliferative activity in pancreatic cancer cells. | acs.org |
Vesicular Acetylcholine Transporter (VAChT) Ligand Development
The vesicular acetylcholine transporter (VAChT) is a crucial protein for cholinergic neurotransmission, responsible for packaging acetylcholine into synaptic vesicles. nih.govwikipedia.org It serves as a reliable biomarker for monitoring the density of cholinergic terminals, making it a key target for understanding and potentially treating neurodegenerative diseases like Alzheimer's. nih.gov
Research has focused on developing potent and selective ligands for VAChT, often inspired by the observation that analogues containing a carbonyl group exhibit high affinity for this transporter. nih.gov A series of heteroaromatic and aniline (B41778) derivatives of piperidines have been synthesized and evaluated. nih.gov Among these, certain compounds displayed high potency and good selectivity for VAChT in vitro. nih.gov The development of these ligands is aimed at creating suitable PET tracers for in vivo imaging of VAChT levels in the brain, which could aid in the early diagnosis of dementia. nih.gov
Antimicrobial and Antifungal Potency
Derivatives of this compound have also been explored for their potential as antimicrobial and antifungal agents. The piperidine nucleus is a common feature in many biologically active compounds, and its derivatives have shown promise in combating various pathogens. researchgate.net
In one study, novel benzoyl derivatives of piperidine-4-carboxamide were synthesized and evaluated. researchgate.net One compound, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide, showed moderate antifungal activity against some filamentous fungi and yeast. researchgate.net Both this compound and 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide demonstrated at least moderate antibacterial effects against tested Gram-positive and Gram-negative bacteria. researchgate.net
Another study on new 4-naphthyl-2-aminothiazole derivatives found that 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (B1198619) exhibited the highest minimum inhibitory concentration (MIC) value against P. aeruginosa. alliedacademies.org This compound also showed antifungal effects on C. albicans and C. glabrata that were equipotent to the standard drug ketoconazole. alliedacademies.org The presence of groups like morpholine (B109124) and N-methylpiperidine attached to a triazole ring has also been associated with good antimicrobial activity. innovareacademics.in
Anticonvulsant Potential
The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. nih.gov Several mechanisms are targeted, including the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels. nih.govnih.gov
A series of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. srce.hr Among these, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] demonstrated comparable anticonvulsant potency to the established drug phenytoin (B1677684) in the maximal electroshock seizure (MES) model in mice. srce.hr The majority of the synthesized compounds in this series showed anticonvulsant activity, suggesting their ability to prevent seizure spread. srce.hr
The anticonvulsant properties of 1,2,4-triazole (B32235) derivatives have also been a subject of interest, with studies showing their effectiveness in the MES test. wjpsronline.com The presence of a 4-methylpiperidine (B120128) moiety in these various scaffolds appears to contribute to their potential as anticonvulsant agents.
HIV-1 Entry Inhibition
A comprehensive review of scientific literature did not yield specific research findings on the HIV-1 entry inhibition properties of this compound derivatives. However, the broader class of piperidine-containing compounds has been extensively investigated for anti-HIV-1 activity, particularly as entry inhibitors targeting the C-C chemokine receptor 5 (CCR5). nih.govgoogle.com.natandfonline.com
The benzoylpiperidine fragment itself is recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable scaffold in drug discovery. mdpi.comnih.govnih.gov The metabolic stability of the benzoylpiperidine moiety and its role as a potential bioisostere for other chemical groups, such as the piperazine (B1678402) ring, make it an attractive component in the design of new therapeutic agents. mdpi.comnih.gov While this framework is present in a wide array of bioactive molecules with diverse therapeutic applications, specific data on its role in inhibiting HIV-1 entry is not publicly available. mdpi.comnih.gov
Research into HIV-1 entry inhibitors has led to the development of potent CCR5 antagonists that feature a piperidine core. nih.govgoogle.com.nanih.gov The CCR5 co-receptor is crucial for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. google.com.na By blocking this receptor, these antagonists prevent the virus from fusing with the cell membrane, thereby inhibiting viral replication at a very early stage. google.com.na
For instance, a series of 1,4-disubstituted piperidine and piperazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 (R5) infection. nih.gov Many of these compounds demonstrated potent anti-HIV-1 activity, with some exhibiting inhibitory concentrations (IC₅₀) at the nanomolar level. nih.gov One notable compound from a related piperazine series, B07 hydrochloride, showed anti-HIV-1 activity comparable to the clinical candidate TAK-220. nih.gov
Further optimization of piperidine-4-carboxamide derivatives as CCR5 antagonists has also been a fruitful area of research. nih.govacs.org By introducing specific chemical groups to the piperidine scaffold, researchers have been able to enhance both the metabolic stability and the inhibitory potency of these compounds against HIV-1. acs.org One such derivative, TAK-220, emerged from these studies with high CCR5 binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion. acs.org The selected compound 11f from another study showed excellent antiviral activity against CCR5-tropic HIV-1 with a mean effective concentration (EC₅₀) of 0.59 nM in human peripheral blood mononuclear cells. nih.gov
While the specific compound "this compound" has not been the focus of these published studies, the extensive research on related piperidine derivatives underscores the potential of this chemical class in the development of novel HIV-1 entry inhibitors. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of future antiviral agents that may incorporate the benzoylpiperidine scaffold.
Due to the absence of specific research data, no data tables for the HIV-1 entry inhibition activity of this compound derivatives can be provided.
Computational Chemistry and Theoretical Studies of 1 Benzoyl 4 Methylpiperidine Systems
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction between a ligand, such as a 1-benzoyl-4-methylpiperidine derivative, and a biological target, typically a protein or receptor. nih.gov These methods are crucial in drug discovery for predicting the binding mode and affinity of a molecule within a receptor's active site. nih.govnih.gov
For benzoylpiperidine derivatives, which are recognized as privileged structures in medicinal chemistry, docking studies have been instrumental in understanding their structure-activity relationships (SAR). mdpi.com For example, in studies of inhibitors targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold was identified as a potent inhibitor. nih.gov Molecular modeling suggested that the benzoyl portion of the ligand occupies a lipophilic channel in the target protein, establishing key interactions. mdpi.com
Similarly, docking studies on piperidine (B6355638) derivatives as antagonists for histamine (B1213489) H3 and sigma-1 receptors have helped to elucidate the specific interactions responsible for their binding affinity. acs.org These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For instance, the carbonyl group of the benzoyl moiety is often predicted to act as a hydrogen bond acceptor, anchoring the ligand in the binding pocket. mdpi.com
Intermolecular Interactions and Crystal Structure Analysis
The analysis of crystal structures provides definitive information about the solid-state conformation of a molecule and the nature of intermolecular interactions that govern its packing. X-ray diffraction is the primary experimental technique for this purpose, and the findings can be supported and further analyzed by computational methods.
The crystal structure of (4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone, a close analogue of this compound, has been determined, revealing important structural features. iucr.org In this structure, the piperidine ring adopts a chair conformation, which is its most stable form. iucr.org The molecule's three-dimensional arrangement is stabilized by a network of weak intermolecular interactions. iucr.org Specifically, C-H···O hydrogen bonds link molecules together, forming infinite chains within the crystal lattice. iucr.org
Table 2: Crystal and Hydrogen Bond Data for (4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone
This table summarizes the crystallographic data and the geometry of the principal intermolecular hydrogen bond observed in the crystal structure of this analogue. iucr.org
| Crystal Data | |
| Chemical Formula | C₁₃H₁₆ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9611 (4) |
| b (Å) | 18.0673 (10) |
| c (Å) | 8.8028 (5) |
| β (°) | 100.283 (2) |
| Volume (ų) | 1245.24 (12) |
| Z | 4 |
| Hydrogen Bond Geometry (Å, °) | |
| D–H···A | d(D–H) |
| C11–H11···O1 | 0.93 |
D = donor atom; A = acceptor atom
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)
Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, including vibrational (infrared and Raman) spectra. core.ac.ukijsr.net Theoretical calculations of vibrational frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a detailed assignment of vibrational modes to specific functional groups and molecular motions. scialert.netscialert.net
For piperidine derivatives, DFT calculations using the B3LYP functional and a basis set like 6-311+G(d,p) have been shown to provide vibrational frequencies that are in good agreement with experimental data, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. ijsr.net
The predicted spectra for a this compound system would feature characteristic vibrational bands. Key vibrations would include the C=O stretching of the benzoyl group, typically appearing as a strong band in the IR spectrum, C-N stretching vibrations of the piperidine ring and the amide linkage, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule. researchgate.netscialert.net The analysis is often supported by calculating the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode, thus enabling a more precise assignment of the spectral bands. researchgate.net
Table 3: Predicted Vibrational Frequencies for Characteristic Groups in Piperidine-Related Structures
This table provides examples of theoretically predicted vibrational wavenumbers (cm⁻¹) for key functional groups found in structures similar to this compound. These values are typically obtained from DFT/B3LYP calculations. scialert.netscialert.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O Stretch | Benzoyl Carbonyl | ~1650 - 1680 | Strong (IR) |
| C-C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Strong |
| C-N Stretch | Piperidine/Amide | ~1100 - 1450 | Medium-Variable |
| C-H Stretch | Aromatic | ~3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₃, CH₂) | ~2850 - 3000 | Medium-Strong |
| C-H Bending | In-plane (β) & Out-of-plane (γ) | ~670 - 1300 | Variable |
Advanced Analytical Methodologies for the Characterization and Research Applications of 1 Benzoyl 4 Methylpiperidine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures. For 1-Benzoyl-4-methylpiperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) and Raman spectroscopy offers a complete picture of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
In a study utilizing a 500 MHz NMR spectrometer with DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound revealed distinct signals corresponding to its different protons. chemrxiv.org The aromatic protons of the benzoyl group appeared as a multiplet in the range of δ 7.25–7.56 ppm. chemrxiv.org The protons on the piperidine (B6355638) ring and the methyl group showed more complex patterns due to the chair conformation of the ring and the presence of rotational isomers (rotamers) arising from the restricted rotation around the amide bond. This results in broad or multiple signals for the piperidine and methyl protons. chemrxiv.org
The ¹³C NMR spectrum, recorded at 126 MHz in DMSO-d₆, complements the ¹H NMR data by providing the chemical shifts for each carbon atom. chemrxiv.org The carbonyl carbon of the benzoyl group is typically observed around δ 169.3 ppm. chemrxiv.org The aromatic carbons of the phenyl ring show signals between δ 127.0 and 137.0 ppm. chemrxiv.org The carbons of the piperidine ring and the methyl group appear in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the conformational dynamics of the molecule. chemrxiv.org
Table 1: Representative NMR Data for this compound in DMSO-d₆ chemrxiv.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 7.25–7.56 (m) | Aromatic protons |
| ¹H | 0.78–4.42 (m) | Piperidine and methyl protons |
| ¹³C | 169.3 | Carbonyl carbon (C=O) |
| ¹³C | 137.0 | Aromatic carbon (ipso) |
| ¹³C | 129.7 | Aromatic carbons (ortho) |
| ¹³C | 128.8 | Aromatic carbons (meta) |
| ¹³C | 127.0 | Aromatic carbon (para) |
| ¹³C | 22.0–47.7 | Piperidine and methyl carbons |
Note: The chemical shifts for the piperidine and methyl protons and carbons can appear as broad or multiple signals due to conformational isomers.
Mass Spectrometry (EIMS, HRMS, ESI/QTOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), are employed to generate ions from the sample, which are then separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. In the case of this compound, HRMS analysis using an ESI/Quadrupole Time-of-Flight (QTOF) mass spectrometer has been reported. The calculated mass for the protonated molecule [M+H]⁺ is 204.1383, with an observed value of 204.1384, confirming the molecular formula as C₁₃H₁₈NO. chemrxiv.org
Electron Ionization Mass Spectrometry (EIMS) often results in extensive fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the loss of the benzoyl group, the methyl group, or parts of the piperidine ring.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.
The IR spectrum of this compound would exhibit a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the amide, typically in the region of 1630–1660 cm⁻¹. Other significant peaks would include those for the C-H stretching of the aromatic and aliphatic parts of the molecule (around 2850–3100 cm⁻¹) and C-N stretching of the piperidine ring.
Raman spectroscopy can also be used to characterize this compound. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
While a specific crystal structure for this compound was not found in the search results, the crystal structures of related piperidine derivatives have been extensively studied. core.ac.ukresearchgate.net For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the methyl and benzoyl substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
Chromatographic Purity and Separation Techniques in Research
Chromatography is an essential tool for the separation, identification, and purification of compounds in a mixture. chromtech.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used in research involving this compound to assess its purity and to isolate it from reaction mixtures. smolecule.com
In a research setting, HPLC is often the method of choice for analyzing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from impurities. The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
Gas chromatography can also be employed, particularly for assessing the presence of volatile impurities. scirp.org For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.
In synthetic chemistry, column chromatography is a fundamental technique for the purification of this compound on a preparative scale. A silica (B1680970) gel stationary phase is typically used with a solvent system (eluent) of appropriate polarity, such as a mixture of hexanes and ethyl acetate, to separate the desired product from unreacted starting materials and byproducts.
Emerging Research Frontiers and Future Perspectives for 1 Benzoyl 4 Methylpiperidine Derivatives
Design of Novel Scaffolds based on the 1-Benzoyl-4-methylpiperidine Core
The versatility of the this compound core allows for extensive structural modifications to generate novel scaffolds with improved pharmacological profiles. Researchers are actively exploring various strategies to diversify this core structure.
One approach involves the bioisosteric replacement of the piperidine (B6355638) ring. While the piperidine ring itself is considered a potential bioisostere of the piperazine (B1678402) ring, further modifications are being investigated. mdpi.comnih.gov For instance, the introduction of heteroatoms can compensate for the loss of a nitrogen atom when replacing piperazine, potentially re-establishing crucial binding interactions. mdpi.comnih.gov
Another strategy focuses on the functionalization of both the piperidine and benzoyl moieties . mdpi.comnih.gov Commercially available and appropriately substituted benzoylpiperidines serve as starting materials for a variety of chemical reactions, including nucleophilic substitutions, N-alkylations, and amidic condensations. mdpi.comnih.gov This allows for the "growth" of the molecule on the piperidine nitrogen side, leading to a diverse array of derivatives. mdpi.comnih.gov
Furthermore, the synthesis of novel scaffolds often involves multi-step reaction sequences. For example, the use of Weinreb amide (1-tBu-N-methoxy-N-methylpiperidine-4-carboxamide) is a common method for synthesizing the benzoylpiperidine fragment through the Weinreb–Nahm ketone synthesis. mdpi.comnih.gov Another strategy employs the ethyl ester of isonipecotic acid, where the amino group is protected and then the ester is hydrolyzed to a carboxylic acid, which can be further modified. mdpi.comnih.gov
The design of novel scaffolds is also guided by the desire to improve properties such as lipophilicity and oral bioavailability. For example, in the development of tankyrase (TNKS) inhibitors, a derivative incorporating a 4-(p-fluorobenzoyl)piperidine moiety showed an increased LipE (lipophilic efficiency) and a high selectivity for TNKS1 and TNKS2. mdpi.com
Exploration of New Therapeutic Areas and Target Identification
Derivatives of this compound have demonstrated a broad spectrum of biological activities, leading to their investigation in a wide range of therapeutic areas. mdpi.comnih.gov The identification of new molecular targets for these compounds is a key area of ongoing research.
Table 1: Therapeutic Areas and Molecular Targets for this compound Derivatives
| Therapeutic Area | Molecular Target(s) | Key Findings |
| Oncology | Monoacylglycerol lipase (B570770) (MAGL), Tankyrase (TNKS) | MAGL inhibitors have shown antiproliferative activity in cancer cells. unipi.it TNKS inhibitors are being explored for their role in the Wnt signaling pathway. mdpi.com |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), Dopamine (B1211576) receptors (D2), Vesicular acetylcholine (B1216132) transporter (VAChT) | AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov Dual 5-HT2A/D2 receptor antagonists are being developed as atypical antipsychotics. mdpi.com VAChT ligands are being investigated for PET imaging of cholinergic neurons. mdpi.com |
| Pain Management | Mu/Delta Opioid Receptors, T-type Calcium Channels | Balanced-affinity mu/delta opioid ligands are being developed for pain treatment with potentially fewer side effects. nih.gov T-type calcium channel blockers are being investigated for neuropathic pain. afasci.com |
| Inflammatory Diseases | Cathepsin G | Selective inhibitors of Cathepsin G, a serine protease involved in inflammation, have been developed. |
| Infectious Diseases | Trypanosoma brucei | Certain derivatives have shown potent activity against the parasite Trypanosoma brucei. |
| Migraine | 5-HT1F Receptor | Selective 5-HT1F receptor agonists have been identified as potential treatments for acute migraine. researchgate.net |
The benzoylpiperidine fragment is present in molecules with anticancer, antipsychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective properties. mdpi.comnih.gov For example, derivatives targeting monoacylglycerol lipase (MAGL) have been developed as potential anticancer agents. unipi.it In the field of neuroscience, these compounds have been investigated as ligands for various receptors, including serotonin (B10506) (5-HT) and dopamine receptors, leading to the development of potential antipsychotic agents. mdpi.com Specifically, compounds with dual antagonism for 5-HT2A and D2 receptors are of interest. mdpi.com
Furthermore, research has expanded to include targets like the vesicular acetylcholine transporter (VAChT) for potential applications in imaging neurodegenerative diseases. mdpi.com In the realm of pain management, this compound derivatives are being explored as balanced-affinity mu/delta opioid ligands and as inhibitors of T-type calcium channels for neuropathic pain. nih.govafasci.com The scaffold has also been utilized to develop inhibitors of enzymes like Cathepsin G, which is implicated in inflammatory processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline, offering powerful tools for the design and optimization of novel compounds, including this compound derivatives. nih.gov
Target Identification: AI algorithms can analyze vast biological datasets to identify and validate new molecular targets for therapeutic intervention. nih.gov
De Novo Drug Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules with desired physicochemical and pharmacological properties from scratch. nih.gov
Lead Optimization: ML models can predict the biological activity, toxicity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of candidate compounds, guiding medicinal chemists in optimizing lead structures. nih.gov This predictive capability can reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Drug Repurposing: AI can identify new therapeutic uses for existing drugs by analyzing their molecular structures and biological activities in the context of different diseases. nih.gov
For instance, molecular fingerprint-based artificial neural networks and other QSAR (Quantitative Structure-Activity Relationship) models are used to predict the biological activities of ligands. acs.org Computational studies, including molecular docking, are employed to understand the binding modes of ligands within their target proteins, providing insights for rational drug design. mdpi.com These in silico methods help in predicting how modifications to the this compound scaffold will affect binding affinity and selectivity. mdpi.comresearchgate.net
Development of Chemical Probes and Diagnostic Agents Utilizing the Scaffold
The this compound scaffold is not only a source of therapeutic agents but also a valuable platform for the development of chemical probes and diagnostic agents. mdpi.comnih.gov These tools are crucial for studying biological processes and for the diagnosis of diseases.
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to investigate its function in a cellular or in vivo context. semanticscholar.org Derivatives of this compound have been developed as probes for various targets. For example, radiolabeled ligands for the vesicular acetylcholine transporter (VAChT) have been synthesized to be used as PET (Positron Emission Tomography) radiotracers for imaging cholinergic innervation in the brain. mdpi.com This can aid in the study of neurodegenerative diseases like Alzheimer's.
Diagnostic agents based on this scaffold are also being explored. The metabolic stability and favorable pharmacokinetic properties of benzoylpiperidine derivatives make them suitable candidates for in vivo imaging applications. mdpi.com The ability to introduce imaging moieties, such as radioisotopes for PET or SPECT imaging, onto the scaffold allows for the non-invasive visualization and quantification of target molecules in the body.
Strategies for Enhancing Selectivity and Potency through Rational Design
A key challenge in drug discovery is to develop compounds that are both highly potent against their intended target and highly selective over other related targets to minimize off-target effects. Rational drug design, often aided by computational modeling, is a powerful strategy to achieve this.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features that govern potency and selectivity. nih.govresearchgate.net
Table 2: Examples of Rational Design Strategies for this compound Derivatives
| Strategy | Example | Outcome | Reference |
| Substitution on the Benzoyl Ring | Introduction of a fluorine atom in the para position of the benzoyl moiety in 5-HT2A ligands. | Increased potency and selectivity. | mdpi.com |
| Modification of the Piperidine Nitrogen | Acylation with substituted benzoyl chlorides in the development of 5-HT1F receptor agonists. | Generation of potent and more selective agonists. | researchgate.net |
| Introduction of Rigid Analogues | Replacing a flexible side chain with a more rigid indanone moiety in acetylcholinesterase inhibitors. | More potent activity. | nih.gov |
| Scaffold Hopping | Replacing the piperidine ring with a pyrrolidine (B122466) ring in butyrylcholinesterase inhibitors. | Exploration of the effect of ring size on activity. | nih.gov |
| Molecular Docking and Computational Modeling | Guiding the modification of MAGL inhibitors based on predicted binding poses. | Identification of more potent inhibitors. | unipi.it |
For example, in the development of 5-HT2A receptor ligands, the introduction of a fluorine atom at the para-position of the benzoyl group led to compounds with high potency. mdpi.com Similarly, for MAGL inhibitors, molecular docking studies revealed that the benzoyl portion of the ligand occupies a wide lipophilic channel in the enzyme, guiding the structural modifications to enhance binding. mdpi.com
The replacement of flexible moieties with more rigid structures can also lead to increased potency. For instance, in the development of acetylcholinesterase inhibitors, a rigid analogue of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, where the side chain was incorporated into an indanone moiety, showed more potent activity. nih.gov
Computational studies play a crucial role in rationalizing observed SAR and predicting the effects of new modifications. researchgate.net By understanding the conformational requirements for binding to a specific target, researchers can design new derivatives with improved potency and a better selectivity profile, ultimately leading to safer and more effective therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
